3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate

Anticancer Cell-cycle arrest Breast cancer MCF-7

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate (CAS 1049530-99-5, molecular formula C₁₉H₁₃NO₄, molecular weight 319.3 g/mol) is a synthetic small molecule belonging to the benzoxazole ester class. It features a 1,2-benzoxazole (benzo[d]isoxazole) core substituted at the 3-position with a benzyl group and esterified at the 6-position with furan-2-carboxylic acid.

Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
Cat. No. B11018290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate
Molecular FormulaC19H13NO4
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4
InChIInChI=1S/C19H13NO4/c21-19(17-7-4-10-22-17)23-14-8-9-15-16(20-24-18(15)12-14)11-13-5-2-1-3-6-13/h1-10,12H,11H2
InChIKeyUVKRUJISHRPOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate – Chemical Identity and Molecular Framework for Procurement-Relevant Differentiation


3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate (CAS 1049530-99-5, molecular formula C₁₉H₁₃NO₄, molecular weight 319.3 g/mol) is a synthetic small molecule belonging to the benzoxazole ester class . It features a 1,2-benzoxazole (benzo[d]isoxazole) core substituted at the 3-position with a benzyl group and esterified at the 6-position with furan-2-carboxylic acid. The compound is catalogued in the National Cancer Institute's Developmental Therapeutics Program (NSC 702348) screening collection, indicating its prior selection for broad biological evaluation [1]. Benzoxazole derivatives as a class are recognized for diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [2].

Why 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate Cannot Be Replaced by Generic Benzoxazole Analogs


Substitution at the benzoxazole 6-position with a furan-2-carboxylate ester introduces a unique combination of electronic and steric features not recapitulated by simple acetate, sulfonate, or carbamate analogs. Structure–activity relationship (SAR) studies on benzoxazole series consistently demonstrate that the nature of the 6-position substituent profoundly modulates antiproliferative potency, cell-cycle arrest capacity, and target engagement [1]. The furan-2-carboxylate moiety contributes an additional heterocyclic ring capable of π–π stacking and hydrogen-bonding interactions absent in non-furan esters. Furthermore, the 3-benzyl substitution pattern differentiates this compound from the 2-aryl benzoxazole series exemplified by BK82, where the furan ring is attached at the 2-position rather than as a 6-ester, resulting in distinct cell-cycle arrest profiles [2]. Patent landscape analysis indicates that the specific 3-benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate scaffold falls outside the primary generic claims of major benzoxazole patent families [3], making it a strategically distinct chemical entity for procurement.

Quantitative Differentiation Evidence for 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate vs. Closest Structural Analogs


Cell-Cycle Arrest Profile in MCF-7 Breast Cancer Cells: Furan-2-carboxylate 6-Ester vs. 2-Furyl Benzoxazole Positional Isomer

The positional isomer methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82), which attaches the furan at the benzoxazole 2-position rather than as a 6-ester, arrests MCF-7 cells in the G0/G1 phase at a rate of 85% [1]. This establishes a quantitative baseline for furan-containing benzoxazole-6-carboxylate derivatives. While direct head-to-head data for 3-benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate are not yet published, the structural distinction—3-benzyl substitution on 1,2-benzoxazole (benzo[d]isoxazole) versus 2-furyl substitution on benzoxazole—defines two chemically non-interchangeable series. The 1,2-benzoxazole core in the target compound introduces a distinct N–O bond vector and electronic distribution compared to the benzoxazole (1,3-oxazole) core of BK82, which is known to alter target binding geometry [2].

Anticancer Cell-cycle arrest Breast cancer MCF-7

Ester-Type Differentiation: Furan-2-carboxylate vs. Acetate and Methanesulfonate at the Benzoxazole 6-Position

The 3-benzyl-1,2-benzoxazol-6-yl scaffold is commercially available with three 6-position ester variants: acetate (C₁₆H₁₃NO₃, MW ~267), methanesulfonate (C₁₅H₁₃NO₄S, MW ~303), and furan-2-carboxylate (C₁₉H₁₃NO₄, MW 319.3) . The furan-2-carboxylate ester introduces significantly higher molecular complexity: it adds a five-membered oxygen heterocycle with one hydrogen-bond acceptor, increasing the HBA count by 2–3 relative to the acetate ester and by 1–2 relative to the methanesulfonate . The furan ring contributes additional π-surface area for potential stacking interactions with aromatic protein residues (Tyr, Phe, Trp), an interaction mode unavailable to the simple alkyl or sulfonate esters. The ester carbonyl of furan-2-carboxylate is conjugated to the furan ring, altering its electrophilicity and hydrolytic stability compared to the acetate ester [1].

Ester stability Lipophilicity SAR

Distinct Patent Space Position: Freedom-to-Operate Advantage vs. Karyopharm Benzoxazole Patent Family

The Karyopharm Therapeutics patent family (US 10,399,963 and related filings) broadly claims substituted benzofuranyl and benzoxazolyl compounds represented by Structural Formula A, which requires specific substitution patterns including an acrylamide moiety for covalent target engagement [1]. The target compound, 3-benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate, lacks the acrylamide warhead and falls outside Structural Formula A as defined in the granted claims. Furthermore, the compound's 1,2-benzoxazole (benzo[d]isoxazole) core is structurally distinct from the 1,3-benzoxazole core that dominates the Karyopharm patent [2]. This structural divergence places the target compound in a different chemical IP space, potentially offering greater freedom to operate for commercial development compared to 1,3-benzoxazole derivatives that may read on the Karyopharm claims.

Patent landscape Freedom-to-operate Chemical IP

Class-Level Antimicrobial SAR Precedent: Benzoxazole 6-Position Substitution Drives Antibacterial Potency

SAR studies across multiple benzoxazole series consistently identify the 6-position substituent as a critical determinant of antimicrobial activity. Benzoxazole derivatives bearing electron-withdrawing or heterocyclic ester groups at the 6-position exhibit enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) compared to unsubstituted or alkyl-substituted analogs [1]. In a representative study, benzoxazole-6-carboxylate derivatives demonstrated MIC values in the range of 8–64 µg/mL against S. aureus, with the nature of the ester group modulating potency by 4- to 8-fold [2]. While direct MIC data for 3-benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate are not yet reported, the furan-2-carboxylate ester combines an electron-rich heterocycle with the carboxylate linkage—a motif associated with improved membrane permeability and target binding in related benzoxazole antibacterials [3].

Antimicrobial Benzoxazole SAR Antibacterial

NSC Collection Inclusion: Prior Selection for Broad-Spectrum Anticancer Screening by NCI DTP

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate is registered in the National Cancer Institute's Developmental Therapeutics Program (DTP) compound repository under NSC 702348 [1]. The ChemoCommunity database reports that NSC 702348 is associated with 19 distinct biological response communities and shows 81 significant molecular associations within the NCI-60 cell line panel [2]. This inclusion indicates that the compound passed the DTP's initial selection criteria for structural novelty and drug-likeness—a gate that filters out a substantial fraction of submitted compounds. The NSC designation also implies the existence of archived NCI-60 screening data, which may be retrievable through the DTP Data Search tool for quantitative comparison against other NSC-registered benzoxazole derivatives [3].

NCI screening Anticancer Compound library

High-Value Application Scenarios for 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate Based on Differentiation Evidence


Anticancer Lead Optimization: Benzoxazole Ester SAR Expansion Campaigns

The target compound serves as a key SAR probe for exploring the 6-position ester pharmacophore in benzoxazole-based anticancer agents. Its furan-2-carboxylate ester introduces a heterocyclic ring capable of π-stacking and hydrogen-bonding interactions distinct from simple alkyl or aryl esters. Procurement of this compound enables direct comparison with the positional isomer BK82 (which arrests MCF-7 cells in G0/G1 at 85%) and with the acetate and methanesulfonate analogs, allowing medicinal chemistry teams to deconvolute the contribution of the furan ring to antiproliferative activity and cell-cycle modulation [1]. The compound's availability as NSC 702348 also provides access to archived NCI-60 screening data for multi-cell-line profiling [2].

Freedom-to-Operate Chemical Starting Point for PAK/Kinase Inhibitor Programs

For drug discovery programs targeting p21-activated kinases (PAKs) or related kinase targets, the target compound offers a structurally differentiated chemical starting point outside the dominant Karyopharm patent estate (US 10,399,963), which claims 1,3-benzoxazole derivatives with acrylamide warheads [3]. The 1,2-benzoxazole (benzo[d]isoxazole) core of the target compound, combined with its furan-2-carboxylate ester, provides a distinct IP position that may enable composition-of-matter patent filings. This scenario is particularly relevant for biotech companies seeking to establish proprietary chemical series without infringing existing benzoxazole patent claims [4].

Antimicrobial Benzoxazole Derivative Screening and SAR Profiling

Class-level SAR evidence indicates that the 6-position ester group is a critical driver of antimicrobial potency in benzoxazole derivatives, with electron-rich heterocyclic esters associated with improved activity against Gram-positive pathogens [5]. The target compound's furan-2-carboxylate ester represents a privileged motif for probing this SAR. Procurement enables inclusion in antimicrobial screening panels against Staphylococcus aureus, Bacillus subtilis, and other clinically relevant strains, with the goal of establishing quantitative MIC values and benchmarking against the acetate and methanesulfonate comparator analogs .

Chemical Biology Tool Compound for Target Identification via Chemoproteomics

The furan-2-carboxylate moiety provides a latent chemical handle for photoaffinity labeling or click-chemistry derivatization (via furan ring modification), enabling the compound's use as a chemical biology probe for target deconvolution. The benzoxazole core is a recognized privileged scaffold in kinase inhibitor design, and the 1,2-benzoxazole variant may engage targets with selectivity profiles distinct from the more common 1,3-benzoxazole series [6]. Procurement of the compound supports chemoproteomics workflows (e.g., affinity-based protein profiling) aimed at identifying the molecular targets underlying the biological response communities already associated with NSC 702348 [7].

Quote Request

Request a Quote for 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.